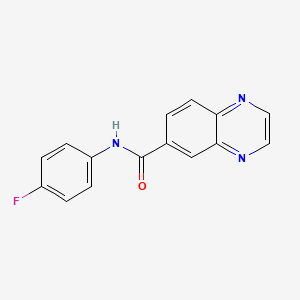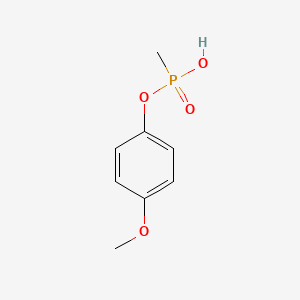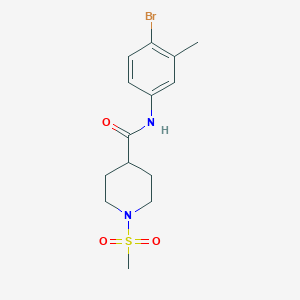![molecular formula C14H21NO2 B5128322 [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5128322.png)
[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride, also known as MPMP, is a chemical compound that has been used in scientific research for its potential therapeutic effects.
作用机制
The exact mechanism of action of [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase GABA levels and enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to modulate dopamine release in the brain, which may contribute to its potential effects on addiction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal studies. In addition to its effects on the GABAergic and dopaminergic systems, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, this compound has some limitations, including its relatively low solubility in water and its potential for toxicity at high doses.
未来方向
There are several future directions for research on [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride. One area of interest is the potential use of this compound as a treatment for addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is the potential neuroprotective effects of this compound in models of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.
合成方法
The synthesis of [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to the hydrochloride salt form through the addition of hydrochloric acid. This method has been used to produce high yields of this compound with high purity.
科学研究应用
[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride has been studied for its potential therapeutic effects on a variety of conditions, including anxiety, depression, and addiction. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been studied for its potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-4-2-3-12(9-13)10-14(11-16)5-7-15-8-6-14/h2-4,9,15-16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIYFKEGHDSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCNCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)


![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)